Trimethyl(phenanthren-9-YL)silane

Description

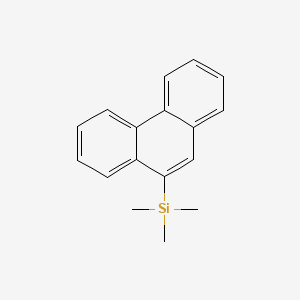

Trimethyl(phenanthren-9-yl)silane (CAS: 18209-95-5, molecular formula: C₁₇H₁₈Si) is an organosilicon compound featuring a phenanthrene moiety linked to a trimethylsilyl group. Phenanthrene, a polycyclic aromatic hydrocarbon (PAH), confers rigidity and extended π-conjugation, while the trimethylsilyl group enhances steric bulk and modulates electronic properties. This compound is synthesized via cross-coupling reactions, such as Pd/Cu-mediated boro-desilylation or Grignard approaches, achieving high yields (up to 88–99%) after purification by column chromatography . Its applications span organic synthesis, materials science, and supramolecular chemistry, leveraging its aromaticity and silicon-centered reactivity .

Properties

CAS No. |

18209-95-5 |

|---|---|

Molecular Formula |

C17H18Si |

Molecular Weight |

250.41 g/mol |

IUPAC Name |

trimethyl(phenanthren-9-yl)silane |

InChI |

InChI=1S/C17H18Si/c1-18(2,3)17-12-13-8-4-5-9-14(13)15-10-6-7-11-16(15)17/h4-12H,1-3H3 |

InChI Key |

QFQCSIXCPATEPE-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)C1=CC2=CC=CC=C2C3=CC=CC=C31 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Trimethyl(phenanthren-9-YL)silane can be synthesized through the reaction of phenanthrene with chlorotrimethylsilane in the presence of a strong base such as potassium tert-butoxide. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane group.

Industrial Production Methods: On an industrial scale, the compound is produced through similar methods but with optimized reaction conditions to increase yield and purity. Large-scale reactors and continuous flow processes are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: Trimethyl(phenanthren-9-YL)silane undergoes various types of reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using oxidizing agents such as chromium(VI) oxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Substitution reactions often involve the replacement of the trimethylsilyl group with other functional groups.

Major Products Formed:

Oxidation: Oxidation typically results in the formation of phenanthrene-9-carboxylic acid.

Reduction: Reduction can yield phenanthrene-9-silanol.

Substitution: Substitution reactions can produce various derivatives depending on the substituent introduced.

Scientific Research Applications

Trimethyl(phenanthren-9-YL)silane is widely used in scientific research due to its versatility:

Chemistry: It serves as a protecting group for phenanthrene derivatives in organic synthesis.

Biology: The compound is used in the study of biological systems, particularly in the development of fluorescent probes.

Medicine: this compound is explored for its potential use in drug delivery systems.

Industry: It is utilized in the production of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism by which Trimethyl(phenanthren-9-YL)silane exerts its effects depends on the specific application. For example, in organic synthesis, it acts as a protecting group by forming a stable silyl ether bond with phenanthrene, which can be selectively removed under specific conditions.

Molecular Targets and Pathways Involved:

Protecting Group Mechanism: The silyl group protects the phenanthrene core from unwanted reactions during synthesis.

Fluorescent Probes: In biological applications, the compound interacts with specific biomolecules, leading to fluorescence emission.

Comparison with Similar Compounds

9,10-Dihydro-9-anthracenyl(trimethyl)silane

Dimethoxy(phenanthren-9-yl)(phenyl)silane (7a)

- Structure : Contains methoxy and phenyl substituents alongside phenanthrene .

- Key Differences :

- Methoxy groups increase hydrolytic susceptibility compared to trimethylsilyl. Hydrolysis yields silanediols (e.g., Phenanthren-9-yl(phenyl)silanediol (7b)), which form hydrogen-bonded networks .

- Crystal structure analysis reveals Y-shaped π-π interactions with spacing of 485.1 pm, shorter than naphthalene analogs (500.6 pm), suggesting stronger aromatic stacking .

- Applications : Precursor for silanediols in supramolecular chemistry and catalysis .

(E)-Trimethyl(4-(phenanthren-9-yl)but-3-en-1-yn-yl)silane (180)

Trimethyl(5-methyl-thiophen-2-yl)silane

(9-Methoxy-9H-fluoren-9-yl)trimethylsilane

Comparative Data Table

Research Findings and Implications

- Electronic Properties : Phenanthrene’s angular structure and extended conjugation enhance electronic delocalization compared to linear naphthalene or smaller aromatics, making this compound suitable for luminescent materials .

- Hydrolytic Stability : Trimethylsilyl groups exhibit greater stability than methoxy or phenyl-substituted silanes, which readily hydrolyze to silanediols under mild conditions .

- Synthetic Utility : High-yielding cross-coupling reactions (e.g., 99% for compound 180) underscore the versatility of phenanthrene-silane hybrids in constructing complex architectures .

- Supramolecular Chemistry : Strong π-π interactions (485.1 pm) in phenanthrene derivatives facilitate controlled crystal packing, relevant for designing molecular scaffolds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.